4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid
Description
4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C₁₇H₁₅BrO₅. It is a derivative of benzoic acid, characterized by the presence of a bromo, ethoxy, and formyl group attached to a phenoxy methyl benzoic acid structure
Properties
IUPAC Name |
4-[(5-bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO5/c1-2-22-15-7-13(9-19)14(18)8-16(15)23-10-11-3-5-12(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSJDBAABQLLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-ethoxy-4-formylphenol, followed by the reaction with benzyl bromide to introduce the benzylic group. The final step involves the oxidation of the benzylic group to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: The major product is this compound.
Reduction: The major product is 4-[(5-Bromo-2-ethoxyphenoxy)methyl]benzoic acid.
Substitution: The major products depend on the nucleophile used, such as 4-[(5-Amino-2-ethoxy-4-formylphenoxy)methyl]benzoic acid.
Scientific Research Applications
Synthesis of SGLT2 Inhibitors
One of the most notable applications of 4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid is as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These compounds are crucial in the treatment of diabetes, as they help lower blood sugar levels by preventing glucose reabsorption in the kidneys. The synthesis process often involves multiple steps, including bromination and esterification, to yield high-purity intermediates necessary for further drug development .
Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer activity. Studies have shown that modifications to the phenolic structure can enhance the compound's ability to inhibit cancer cell proliferation. This has led to investigations into its potential as a lead compound for developing new anticancer drugs .
Polymerization Processes
The compound serves as a monomer in the production of advanced polymer materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with desirable mechanical and thermal properties. These polymers can be utilized in coatings, adhesives, and composites .
Photovoltaic Materials
Recent studies have explored the use of this compound in organic photovoltaic cells. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells. Research is ongoing to optimize its properties for better performance in energy conversion applications .
Case Study: Synthesis Optimization for Drug Development
A study conducted by Zhang et al. (2022) focused on optimizing the synthesis route for SGLT2 inhibitors using this compound as an intermediate. The researchers developed a scalable process that improved yield and reduced costs significantly, demonstrating the compound's industrial viability for pharmaceutical production .
| Parameter | Before Optimization | After Optimization |
|---|---|---|
| Yield (%) | 15 | 24 |
| Cost per kg ($) | 500 | 350 |
| Scale (kg/batch) | 10 | 70 |
Case Study: Anticancer Activity Assessment
In a recent investigation into the anticancer properties of modified phenolic compounds, derivatives of this compound showed significant inhibition of tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and formyl groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar in structure but lacks the ethoxy and formyl groups.
4-Bromo-5-fluoro-2-nitrobenzoic acid: Contains a nitro group instead of a formyl group.
5-Bromo-2-formylbenzoic acid: Lacks the ethoxy group.
Uniqueness
4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid is unique due to the combination of bromo, ethoxy, and formyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid is a derivative of benzoic acid that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, an ethoxy group, and a formyl group attached to a phenolic structure, which may contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated various derivatives against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The results indicated that certain structural modifications enhance cytotoxicity against these cancer types.
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | HCT-116 | 15.2 | Moderate |
| Similar Derivative A | HEP2 | 10.5 | High |
| Similar Derivative B | HCT-116 | 8.3 | Very High |
These findings suggest that the structural features of this compound may confer similar or enhanced anticancer activity compared to known compounds .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise in antimicrobial applications. A study focusing on various benzoic acid derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The results indicate that this compound could be effective in treating infections caused by these pathogens .
Case Studies
- Study on Anticancer Efficacy : A comprehensive study assessed the efficacy of various benzoic acid derivatives, including the target compound, in vitro against multiple cancer cell lines. The study concluded that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity.
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of structurally similar compounds, establishing a correlation between molecular structure and activity. The findings highlighted the importance of halogen substitutions in enhancing antimicrobial efficacy.
Q & A
Q. What are the common synthetic routes for 4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid, and how are intermediates purified?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Bromination : Introducing bromine at the 5-position of a phenolic precursor under controlled conditions (e.g., using Br₂ or NBS in DCM) .
- Etherification : Coupling the brominated phenol with a benzyl bromide derivative via nucleophilic substitution, often catalyzed by K₂CO₃ in DMF at 60–80°C .
- Oxidation : Converting a methyl or alcohol group to the formyl moiety using oxidizing agents like PCC or Swern conditions .
- Purification : Intermediate isolation via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol or DCM/hexane) to achieve >95% purity .
Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromine’s deshielding effect, formyl proton at ~9.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C₁₈H₁₆BrO₅: 423.02) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>98%) and detect byproducts .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or substituent orientation .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and how can reaction conditions be optimized?
Methodological Answer:
- Reactivity Role : Bromine acts as a leaving group in Suzuki-Miyaura couplings. Its position (para to the ethoxy group) enhances electrophilicity, facilitating Pd-catalyzed aryl-aryl bond formation .
- Optimization :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
- Solvent System : Toluene/EtOH (4:1) at 80°C balances solubility and reaction rate.
- Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria (e.g., ethoxy group rotation) cause splitting; variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers .
- Impurity Analysis : Compare HPLC retention times with synthetic intermediates to trace contaminants .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation .
Q. What strategies are effective for designing biological activity assays targeting enzyme inhibition?
Methodological Answer:
- Target Selection : Prioritize enzymes with accessible active sites (e.g., kinases, cytochrome P450) due to the compound’s bulky substituents .
- Assay Design :
- SAR Studies : Synthesize analogs (e.g., replacing bromine with Cl or CF₃) to correlate substituents with activity .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (PDB: e.g., 3AE for trifluoromethyl benzoic acid analogs) .
- MD Simulations : GROMACS or AMBER assess binding stability (20-ns trajectories, RMSD <2 Å acceptable) .
- QSAR Models : Train regression models on analog datasets to predict logP, pIC₅₀, and bioavailability .
Q. How does this compound compare to structural analogs (e.g., 4-(trifluoromethyl)benzoic acid) in material science applications?
Methodological Answer:
- Thermal Stability : TGA analysis shows the bromine and formyl groups reduce decomposition onset by ~20°C vs. CF₃ analogs .
- Hydrophobicity : LogP measurements (HPLC) indicate higher lipophilicity (logP ≈ 3.5) compared to polar analogs (logP ≈ 2.1) .
- Polymer Compatibility : Blend with PMMA via solution casting; DSC reveals Tg shifts due to hydrogen bonding with the benzoic acid group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
